![molecular formula C21H24N2O6 B12494776 Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494776.png)
Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester, a morpholine ring, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethoxybenzoyl chloride and 5-amino-2-(morpholin-4-yl)benzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Ethyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(piperidin-4-yl)benzoate
Uniqueness
Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C21H24N2O6 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
methyl 5-[(3,4-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O6/c1-26-18-7-4-14(12-19(18)27-2)20(24)22-15-5-6-17(16(13-15)21(25)28-3)23-8-10-29-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
Clé InChI |
RIOJVAKZKQFTST-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12494695.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
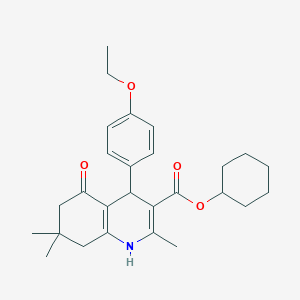
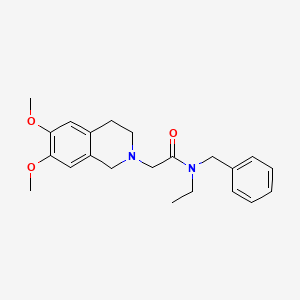
![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
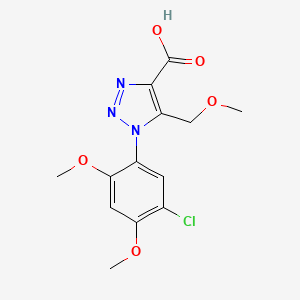
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
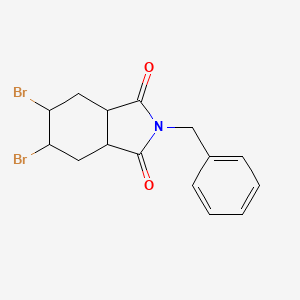
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![{2-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid](/img/structure/B12494769.png)
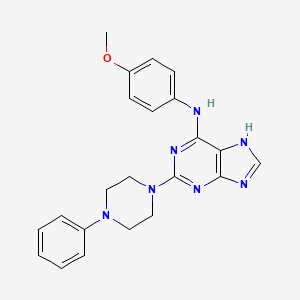
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
![N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide](/img/structure/B12494783.png)
